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Compound of Interest

Compound Name: Hydroxymatairesinol

Cat. No.: B1246089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxymatairesinol (HMR) is a plant lignan that has garnered significant attention in the

scientific community for its potential therapeutic applications. As a precursor to the mammalian

lignan enterolactone, HMR exhibits a range of biological activities, including antioxidant, anti-

inflammatory, and phytoestrogenic effects. This technical guide provides an in-depth

exploration of the chemical structure and stereoisomerism of hydroxymatairesinol, offering

valuable data and experimental protocols for researchers in the fields of medicinal chemistry,

pharmacology, and drug development.

Chemical Structure
Hydroxymatairesinol is a dibenzylbutyrolactone lignan characterized by a furan-2-one ring

substituted with two 4-hydroxy-3-methoxyphenyl (guaiacyl) groups. The core structure contains

three chiral centers, giving rise to multiple stereoisomers.

Table 1: Chemical and Physical Properties of Hydroxymatairesinol
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Property Value Reference

IUPAC Name

(3R,4R)-4-[(S)-hydroxy(4-

hydroxy-3-

methoxyphenyl)methyl]-3-[(4-

hydroxy-3-

methoxyphenyl)methyl]oxolan-

2-one

[1]

Molecular Formula C₂₀H₂₂O₇ [1]

Molar Mass 374.39 g/mol [1]

CAS Number 20268-71-7 [1]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Stereoisomers of Hydroxymatairesinol
The three chiral centers in hydroxymatairesinol are located at positions C-7, C-8, and C-8' of

the lignan backbone. This results in the possibility of 2³ = 8 stereoisomers. The most commonly

occurring and studied stereoisomers are diastereomers that differ in the configuration at the C-

7 position. These are (-)-7(S)-hydroxymatairesinol (7S-HMR) and (-)-7(R)-

hydroxymatairesinol (7R-HMR), also known as allo-HMR. In its natural source, the knots of

Norway spruce (Picea abies), 7S-HMR is the major isomer, with the typical ratio of 7S-HMR to

7R-HMR being approximately 3:1.[2]
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Common Diastereomers
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Caption: Logical relationship between hydroxymatairesinol and its stereoisomers.

Spectroscopic Data for Stereoisomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

and differentiation of hydroxymatairesinol stereoisomers. The chemical shifts of the protons

and carbons, particularly around the chiral centers, are distinct for each isomer.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for 7S-HMR and 7R-HMR
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Proton 7S-HMR (δ, ppm) 7R-HMR (δ, ppm)

H-7 4.73 (d, J=5.5) 4.40 (d, J=7.8)

H-8 2.65-2.75 (m) 2.95-3.05 (m)

H-8' 2.45-2.55 (m) 2.55-2.65 (m)

H-9a 4.25 (dd, J=9.2, 6.8) 3.90 (dd, J=9.2, 6.5)

H-9b 3.90 (dd, J=9.2, 7.2) 3.80 (dd, J=9.2, 7.0)

H-9'a 2.95 (dd, J=13.8, 4.8) 3.10 (dd, J=13.5, 4.5)

H-9'b 2.60 (dd, J=13.8, 11.2) 2.85 (dd, J=13.5, 10.5)

OCH₃ 3.87 (s), 3.86 (s) 3.78 (s), 3.75 (s)

Data sourced from Colombo et al., 2021.[3]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for 7S-HMR and 7R-HMR

Carbon 7S-HMR (δ, ppm) 7R-HMR (δ, ppm)

C-7 73.6 74.4

C-8 46.8 46.2

C-8' 41.5 43.3

C-9 71.6 68.4

C-9' 34.5 35.0

C=O 178.4 179.0

OCH₃ 55.9, 55.8 55.7, 55.4

Data sourced from Colombo et al., 2021.[3]

Table 4: Physicochemical Properties of Hydroxymatairesinol Stereoisomers
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Property
(-)-7(S)-
hydroxymatairesinol

(-)-7(R)-
hydroxymatairesinol

Specific Rotation ([α]D²⁰) Data not available -3.45 (c 0.10, CHCl₃)[3]

Experimental Protocols
Extraction and Purification of Hydroxymatairesinol from
Norway Spruce Knots
A common method for obtaining hydroxymatairesinol is through solvent extraction from the

knots of Norway spruce (Picea abies), which are a rich source of this lignan.

Protocol:

Milling and Sieving: Air-dried Norway spruce knots are milled to a fine powder and sieved to

ensure a uniform particle size.

Soxhlet Extraction: The powdered knotwood is subjected to Soxhlet extraction with a suitable

solvent, such as acetone or a mixture of acetone and water (e.g., 95:5 v/v), for a period of 6-

8 hours.[4]

Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a

rotary evaporator to remove the solvent.

Purification by Chromatography: The crude extract is further purified using column

chromatography. A common stationary phase is silica gel, and the mobile phase is typically a

gradient of solvents such as hexane and ethyl acetate.[3] Fractions are collected and

analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC) to identify those containing hydroxymatairesinol.

Crystallization: The purified fractions are combined, and the solvent is evaporated. The

residue is then crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to

yield pure hydroxymatairesinol.
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Caption: Workflow for the extraction and purification of hydroxymatairesinol.

Synthesis of (-)-7(R)-Hydroxymatairesinol (allo-HMR)
The minor stereoisomer, 7R-HMR, can be synthesized from the more abundant 7S-HMR

through an epimerization reaction. A common method involves a Mitsunobu reaction followed

by hydrolysis.
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Protocol for the Conversion of 7S-HMR to 7R-HMR:

Protection of Phenolic Hydroxyls: The phenolic hydroxyl groups of 7S-HMR are protected, for

example, as tert-butyldimethylsilyl (TBS) ethers, to prevent their interference in the

subsequent reaction. This is typically achieved by reacting 7S-HMR with TBDMSCl and

imidazole in DMF.[3]

Mitsunobu Reaction: The protected 7S-HMR undergoes a Mitsunobu reaction with a

carboxylic acid (e.g., p-nitrobenzoic acid) and a reagent system such as diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine

(PPh₃). This reaction proceeds with an inversion of configuration at the C-7 position.[3]

Hydrolysis of the Ester: The resulting ester is hydrolyzed under basic conditions (e.g., with

potassium carbonate in methanol/water) to yield the protected 7R-HMR.[3]

Deprotection: The protecting groups (e.g., TBS) are removed using a reagent such as

tetrabutylammonium fluoride (TBAF) to give the final product, (-)-7(R)-hydroxymatairesinol.
[3]

Purification: The final product is purified by flash chromatography on silica gel.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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